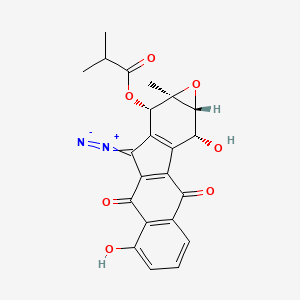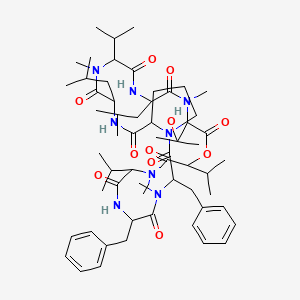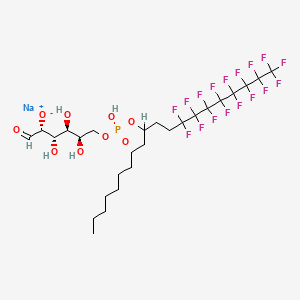
D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) is a complex organic compound that combines the sugar D-galactose with a phosphate group and a perfluorooctyl-dodecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) typically involves multiple steps. Initially, D-galactose is phosphorylated to form D-galactose 6-phosphate. This intermediate is then reacted with sodium 1-(perfluorooctyl)-3-dodecyl phosphate under specific conditions to yield the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve enzymatic processes, where specific enzymes catalyze the phosphorylation and subsequent reactions. This method is advantageous due to its efficiency and selectivity, reducing the need for harsh chemicals and extreme conditions .
Analyse Chemischer Reaktionen
Types of Reactions
D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the perfluorooctyl-dodecyl chain, altering its properties.
Substitution: The phosphate group can participate in substitution reactions, where other functional groups replace it under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: The compound is employed in studies of carbohydrate metabolism and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as surfactants and emulsifiers
Wirkmechanismus
The mechanism by which D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) exerts its effects involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, altering the activity of enzymes and other proteins. The perfluorooctyl-dodecyl chain can interact with lipid membranes, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Galactose 6-phosphate: A simpler compound without the perfluorooctyl-dodecyl chain, used in studies of carbohydrate metabolism.
D-Tagatose 6-phosphate: An isomer of D-galactose 6-phosphate, used as a low-calorie sweetener and in metabolic studies
Uniqueness
D-Galactose 6-(sodium 1-(perfluorooctyl)-3-dodecyl phosphate) is unique due to its combination of a sugar moiety with a long-chain perfluorinated group.
Eigenschaften
CAS-Nummer |
147684-10-4 |
|---|---|
Molekularformel |
C26H35F17NaO9P |
Molekulargewicht |
868.5 g/mol |
IUPAC-Name |
sodium;(2R,3R,4S,5R)-6-[13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptadecafluoroicosan-10-yloxy(hydroxy)phosphoryl]oxy-3,4,5-trihydroxy-1-oxohexan-2-olate |
InChI |
InChI=1S/C26H35F17O9P.Na/c1-2-3-4-5-6-7-8-9-14(52-53(49,50)51-13-16(46)18(48)17(47)15(45)12-44)10-11-19(27,28)20(29,30)21(31,32)22(33,34)23(35,36)24(37,38)25(39,40)26(41,42)43;/h12,14-18,46-48H,2-11,13H2,1H3,(H,49,50);/q-1;+1/t14?,15-,16+,17+,18-;/m0./s1 |
InChI-Schlüssel |
FFOPDQCLWVSJBT-TXTYHRJFSA-N |
Isomerische SMILES |
CCCCCCCCCC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
CCCCCCCCCC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OCC(C(C(C(C=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


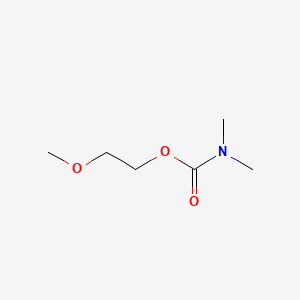
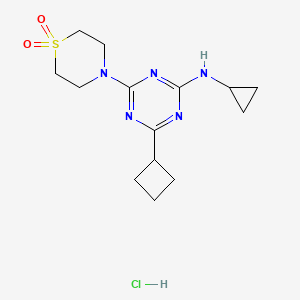
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
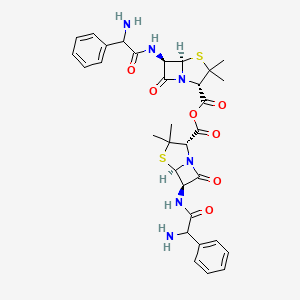

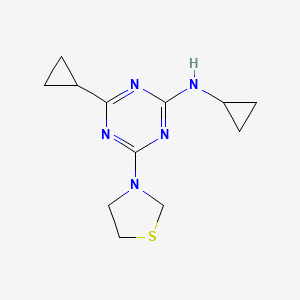

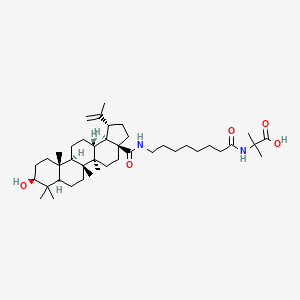
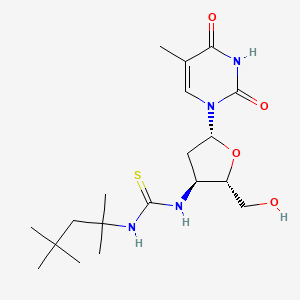
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)


